N-(2,6-dimethylphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide
Description
N-(2,6-dimethylphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a benzamide derivative featuring a 2,6-dimethylphenyl substituent on the amide nitrogen and a 1,2-thiazinan ring with a sulfone group (dioxido) at the para position of the benzamide.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-14-6-5-7-15(2)18(14)20-19(22)16-8-10-17(11-9-16)21-12-3-4-13-25(21,23)24/h5-11H,3-4,12-13H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNDGSAGMURQTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide is a compound that has garnered attention in pharmacological research for its potential biological activities. This article explores its biological activity, including antitumor and antimicrobial effects, as well as structure-activity relationships (SAR) based on various studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C18H20N2O4S
- Molecular Weight : 358.43 g/mol
- Key Functional Groups :
- Benzamide moiety
- Thiazine ring with dioxido substitution
Antitumor Activity
Several studies have investigated the antitumor properties of this compound and related compounds. The following findings summarize its effects:
- Inhibition of Cell Proliferation : In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines. For instance, compounds similar to this benzamide exhibited IC50 values ranging from 6.26 to 20.46 µM depending on the cell line and assay format used (2D vs. 3D) .
- Mechanism of Action : The proposed mechanism involves interaction with DNA and inhibition of key enzymes involved in cell cycle regulation. Compounds with similar thiazine structures have shown significant binding affinity to DNA in the minor groove .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity : Studies indicate that derivatives of this compound possess antibacterial activity against a range of pathogens. The presence of specific substituents on the benzamide moiety enhances this activity .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Substituent | Effect on Activity |
|---|---|
| Methyl groups at positions 2 and 6 on the phenyl ring | Increased lipophilicity and enhanced cellular uptake |
| Dioxido group on thiazine | Essential for maintaining biological activity |
| Varying alkyl chain lengths | Modulates potency against specific cancer types |
Case Studies
- Case Study on Antitumor Efficacy :
- Case Study on Antimicrobial Properties :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemicals
a. Metalaxyl (Methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine)
- Key Features : Shares the 2,6-dimethylphenyl group but incorporates a methoxyacetyl-alanine ester instead of the thiazinan-sulfone system.
- Functional Differences: The methoxyacetyl group in metalaxyl facilitates fungicidal activity by targeting RNA polymerase I in Phytophthora species.
- Physicochemical Properties : Metalaxyl’s ester group reduces polarity compared to the sulfone, leading to higher lipophilicity (logP ~1.7) and soil mobility. The target compound’s sulfone likely increases aqueous solubility and hydrogen-bonding capacity .
b. Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide)
- Key Features : A pyridinecarboxamide with fluorinated aryl groups.
- Functional Differences: Diflufenican acts as a herbicide by inhibiting carotenoid biosynthesis. The target compound’s thiazinan-sulfone system may engage different biochemical pathways, such as enzyme inhibition via sulfone-mediated interactions .
- Spectroscopic Differentiation : Diflufenican’s IR spectrum shows strong C=O stretches (~1680 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹), whereas the target compound’s sulfone group exhibits S=O stretches (~1250 cm⁻¹) and NH/CH₃ bands in the 2800–3300 cm⁻¹ range .
c. Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide)
- Key Features : Contains a triazole ring and methanesulfonamide group.
- Functional Differences: Sulfentrazone’s triazole and sulfonamide groups enable protoporphyrinogen oxidase inhibition.
b. Spectroscopic Data
| Compound | IR Key Bands (cm⁻¹) | ¹H-NMR Features |
|---|---|---|
| Target Compound | S=O (1240–1250), NH (~3300), CH₃ (~2850) | Thiazinan protons (δ 3.0–4.5), aromatic CH₃ |
| Metalaxyl | C=O (1730–1750), CH₃ (~2850) | Methoxy (δ 3.3–3.5), aliphatic CH₃ |
| Diflufenican | C=O (~1680), C-F (1100–1200) | Fluorophenyl (δ 6.8–7.5), CF₃ (δ ~4.0) |
| Triazole Derivatives [7–9] | C=S (~1250), NH (~3300–3400) | Triazole protons (δ 8.0–8.5), sulfonyl aryl |
Pharmacological and Agrochemical Implications
- Target Specificity : The sulfone group may enhance binding to enzymes like cyclooxygenase or sulfotransferases, similar to sulfonamide antibiotics (e.g., sulfentrazone) .
- Stability : The thiazinan-sulfone system’s rigidity could improve metabolic stability compared to ester-containing analogs like metalaxyl.
Q & A
Q. What are the key synthetic strategies for N-(2,6-dimethylphenyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, including acylation and nucleophilic substitution. For example, coupling 4-(1,1-dioxido-1,2-thiazinan-2-yl)benzoic acid derivatives with 2,6-dimethylaniline under anhydrous conditions (e.g., using N,N'-carbonyldiimidazole as an activating agent) . Optimization requires inert atmospheres (argon/nitrogen), controlled temperatures (60–80°C), and purification via column chromatography with solvents like ethyl acetate/hexane mixtures. Yield improvements may involve stoichiometric adjustments of reagents or catalytic bases (e.g., triethylamine) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm the benzamide backbone and substituent positions (e.g., dimethylphenyl protons at δ 2.2–2.4 ppm) .
- IR spectroscopy : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1150 cm⁻¹ (sulfone S=O stretch) validate functional groups .
- Mass spectrometry (HRMS) : Molecular ion peaks (e.g., m/z 399.9 for C₁₆H₁₈ClN₃O₃S₂) confirm molecular weight .
- HPLC : Purity assessment using C18 columns with acetonitrile/water gradients .
Q. How does the compound’s solubility profile influence its applicability in biological assays?
The sulfone and benzamide groups enhance water solubility compared to non-polar analogs. Solubility can be further modulated using co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80) for in vitro studies. Solubility in organic solvents (e.g., DCM, THF) facilitates synthetic modifications .
Advanced Research Questions
Q. What experimental design challenges arise when studying structure-activity relationships (SAR) for this compound?
Key challenges include:
- Stereochemical control : The thiazinan ring’s conformation (e.g., chair vs. boat) affects binding to biological targets. X-ray crystallography (using SHELXL ) or DFT calculations are required to resolve stereochemistry.
- Regioselectivity : Modifying substituents on the benzamide or thiazinan rings without side reactions demands precise electrophile/nucleophile pairing. For example, selective alkylation at the thiazinan nitrogen requires protecting-group strategies .
- Bioassay variability : Standardizing cell-based assays (e.g., enzyme inhibition IC₅₀) to account for batch-to-batch compound variability .
Q. How can contradictions between computational predictions and experimental data (e.g., binding affinity) be resolved?
Discrepancies often arise from:
- Force field limitations : Molecular docking (e.g., AutoDock Vina) may mispredict binding modes due to rigid-body assumptions. Hybrid QM/MM simulations improve accuracy .
- Solvent effects : Explicit solvent models (e.g., TIP3P in MD simulations) better replicate in vivo conditions than implicit models .
- Crystallographic validation : Single-crystal X-ray structures (refined via SHELXL ) provide empirical benchmarks for docking poses .
Q. What mechanistic insights exist for this compound’s interaction with biological targets?
Preliminary studies on analogs suggest:
- Enzyme inhibition : The sulfone group may coordinate with metalloenzyme active sites (e.g., carbonic anhydrase), while the benzamide moiety engages in π-π stacking with aromatic residues .
- Receptor modulation : Thiazinan derivatives exhibit partial agonism/antagonism at GPCRs, measurable via cAMP assays or calcium flux experiments .
- Redox activity : The sulfone group’s electron-withdrawing properties may influence cellular redox states, detectable via glutathione depletion assays .
Methodological Considerations
Q. How can crystallographic data (e.g., from SHELX or WinGX ) resolve ambiguities in molecular structure?
- Twinning analysis : SHELXL’s TWIN command detects and refines twinned crystals, common in sulfone-containing compounds .
- Thermal ellipsoids : ORTEP-3 visualizes anisotropic displacement parameters, distinguishing static disorder from dynamic motion .
- Hydrogen bonding : WinGX’s Packing module maps interactions (e.g., N–H···O=S) critical for stability .
Q. What strategies mitigate degradation during long-term storage of this compound?
- Lyophilization : Freeze-drying in amber vials under argon prevents hydrolysis of the sulfone group .
- Additives : Antioxidants (e.g., BHT) or chelators (e.g., EDTA) reduce oxidative/metalloenzyme-mediated degradation .
- Stability assays : Periodic HPLC-MS monitoring under accelerated conditions (40°C/75% RH) predicts shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
